molecular formula C20H21N3O2 B4507840 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide

1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B4507840
M. Wt: 335.4 g/mol
InChI Key: WXEWGBPGDAXSEF-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent functional group modifications .

Mechanism of Action

The mechanism of action of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The phenylacetyl group may enhance the compound’s binding affinity and specificity for certain targets .

Biological Activity

1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole-3-carboxamide class. Its unique structure and functional groups suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₂. The presence of the indole moiety, along with the phenylacetyl group, enhances its chemical reactivity and biological interactions.

Key Structural Features:

  • Indole Core: Provides a scaffold for biological activity.
  • Phenylacetyl Group: Modulates interactions with biological targets.
  • Carboxamide Functional Group: Influences solubility and binding properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, particularly against mycobacterial species such as Mycobacterium tuberculosis.

Mechanism of Action:
The compound targets specific proteins essential for bacterial survival. For instance, it has been shown to inhibit MmpL3, a protein crucial for mycolic acid transport in mycobacterial cell walls, disrupting their integrity and function.

Compound NameTargeted PathogenMechanism of Action
This compoundMycobacterium tuberculosisInhibition of MmpL3
Indole derivativesVarious mycobacteriaDisruption of cell wall synthesis

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The indole structure is known for its ability to interact with various cellular pathways involved in cancer progression.

Case Study:
A study involving derivatives of indole compounds demonstrated that modifications at the phenyl ring could enhance anticancer efficacy against specific cancer cell lines, indicating that structural variations can lead to significant changes in biological activity .

In Vitro Studies

In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been documented, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways.

Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives indicates that variations in substituents can significantly impact biological activity. For instance, the introduction of different acyl groups can enhance selectivity towards specific targets while minimizing cytotoxicity to normal cells .

Structural VariationBiological ActivityObservations
Phenylacetyl vs. Alkyl groupsEnhanced antimicrobial activityIncreased binding affinity to MmpL3
Indole core modificationsVariable anticancer effectsDependent on specific substitutions

Properties

IUPAC Name

1-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-23-14-17(16-9-5-6-10-18(16)23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEWGBPGDAXSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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